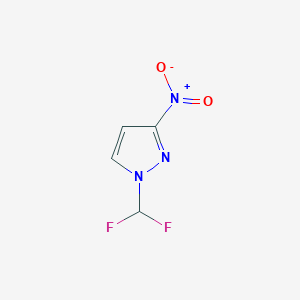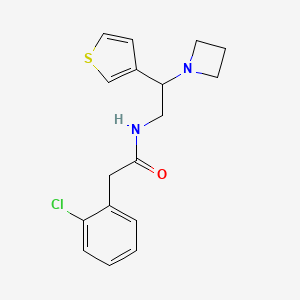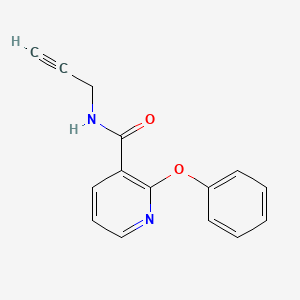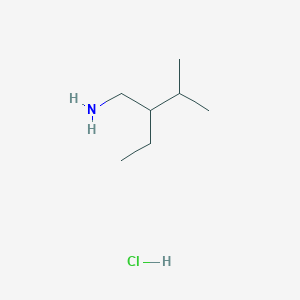
4-bromo-5-methyl-2-(phenylcarbonyl)-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-methyl-2-(phenylcarbonyl)-1,2-oxazol-3(2H)-one, commonly known as BMOPO, is an organobromine compound with a wide variety of applications in scientific research and laboratory experiments. It is a versatile compound that can be used for different purposes, including synthesizing other compounds, studying the mechanism of action, and analyzing biochemical and physiological effects.
Applications De Recherche Scientifique
BMOPO is widely used in scientific research and laboratory experiments. It can be used to synthesize other compounds, such as polymers, dyes, and pharmaceuticals, and to study the mechanism of action of these compounds. It can also be used to analyze biochemical and physiological effects, and to study the structure and function of proteins and other biological molecules. In addition, BMOPO can be used to study the properties of materials, such as their solubility, reactivity, and stability.
Mécanisme D'action
The mechanism of action of BMOPO is not fully understood. However, it is believed that the bromomethyl group is responsible for the compound's reactivity. The bromomethyl group is capable of forming a bromonium ion, which can then react with other molecules to form new compounds. In addition, the phenylcarbonyl group can form a resonance stabilized carbocation, which can also react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMOPO are not well understood. However, some studies have suggested that it may have antifungal and antibacterial properties. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in animal models. Further research is needed to better understand the biochemical and physiological effects of BMOPO.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of BMOPO is its versatility. It can be used to synthesize a variety of compounds, and it can also be used to study the mechanism of action of these compounds. In addition, it has a wide range of applications in laboratory experiments. The main limitation of BMOPO is its toxicity. It is a highly reactive compound and should be handled with care.
Orientations Futures
There are many potential future directions for BMOPO. One potential direction is to further explore its biochemical and physiological effects. Another potential direction is to develop new synthesis methods for BMOPO and its derivatives. In addition, further research could be conducted on the structure and function of proteins and other biological molecules, as well as the properties of materials. Finally, BMOPO could be used to develop new drugs and drug delivery systems.
Méthodes De Synthèse
BMOPO can be synthesized from a variety of starting materials, such as bromine, methyl iodide, and phenylcarbonyl chloride. The synthesis involves a series of reactions, including the formation of a bromomethyl oxazole intermediate, followed by a nucleophilic substitution reaction with phenylcarbonyl chloride, and finally a hydrolysis reaction to form the final product. The synthesis is relatively simple and can be completed in a few steps.
Propriétés
IUPAC Name |
2-benzoyl-4-bromo-5-methyl-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-7-9(12)11(15)13(16-7)10(14)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQASRQVXNOIFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(O1)C(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2883079.png)
![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2883083.png)

![2-Methoxyethyl 8-methyl-4-oxo-6-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2883086.png)





![2-amino-1-cyclopentyl-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2883095.png)

![2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid](/img/structure/B2883098.png)

![5-Chloro-N-methyl-N-[1-[(5-methyl-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2883100.png)